3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid
CAS No.: 938339-45-8
Cat. No.: VC11651566
Molecular Formula: C14H10Cl2O2S
Molecular Weight: 313.2 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid - 938339-45-8](/images/structure/VC11651566.png)
Specification
CAS No. | 938339-45-8 |
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Molecular Formula | C14H10Cl2O2S |
Molecular Weight | 313.2 g/mol |
IUPAC Name | 3-[(2,6-dichlorophenyl)sulfanylmethyl]benzoic acid |
Standard InChI | InChI=1S/C14H10Cl2O2S/c15-11-5-2-6-12(16)13(11)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18) |
Standard InChI Key | GPSYUEXVDXMSEL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC=C2Cl)Cl |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
3-{[(2,6-Dichlorophenyl)sulfanyl]methyl}benzoic acid (IUPAC name: 3-[[(2,6-dichlorophenyl)sulfanyl]methyl]benzoic acid) consists of a benzoic acid backbone substituted at the 3-position with a methylthio group bearing a 2,6-dichlorophenyl moiety. The molecular formula is C₁₄H₁₀Cl₂O₂S, with a molecular weight of 313.20 g/mol. Key structural elements include:
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A carboxylic acid group at the 1-position of the benzene ring, enabling hydrogen bonding and salt formation .
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A thioether (-S-) bridge connecting the methyl group to the 2,6-dichlorophenyl substituent, introducing rotational flexibility and sulfur's electron-rich character .
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Ortho-chloro substituents on the pendant aromatic ring, conferring steric hindrance and influencing electronic distribution .
The spatial arrangement was corroborated by analogous structures such as methyl 3-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-2-methylbenzoate (ChemSpider ID: 1641505), which shares the 2,6-dichlorobenzyl-thioether motif . X-ray crystallography data from related compounds suggest a dihedral angle of ~75° between the benzoic acid and dichlorophenyl rings, minimizing steric clashes while allowing π-π interactions .
Synthetic Pathways and Reaction Mechanisms
While no direct synthesis of 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid is documented, convergent routes can be extrapolated from patented methodologies for structurally related compounds:
Intermediate Preparation
2.1.1. 3-(Bromomethyl)benzoic Acid Synthesis
Adapting the chlorination-oxidation sequence from CN111732520A :
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Friedel-Crafts alkylation: m-Xylene undergoes bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), yielding 3-(bromomethyl)toluene.
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Oxidative carboxylation: The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 80°C), producing 3-(bromomethyl)benzoic acid .
2.1.2. 2,6-Dichlorobenzenethiol Production
Following DE1277840B's dichlorination strategy :
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Sulfur insertion: Thiophenol is dichlorinated at the 2,6-positions using Cl₂ gas in the presence of FeCl₃ (60°C, 6 hr).
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Purification: Crystallization from ethanol/water affords 2,6-dichlorobenzenethiol (m.p. 98–100°C) .
Thioether Coupling
A nucleophilic substitution reaction merges the intermediates:
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Reaction setup: 3-(Bromomethyl)benzoic acid (1.0 eq), 2,6-dichlorobenzenethiol (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF at 80°C for 12 hr .
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Workup: Acidification with HCl precipitates the crude product, which is recrystallized from methanol/water (yield: 78–85%) .
Key reaction parameters:
Parameter | Value |
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Temperature | 80°C |
Solvent | DMF |
Base | K₂CO₃ |
Reaction Time | 12 hr |
Yield | 78–85% |
This route avoids hazardous nitration/hydrogenation steps seen in related syntheses , aligning with green chemistry principles.
Physicochemical Properties
Experimental data for the title compound remains unreported, but properties are inferred from structural analogs:
Thermal Characteristics
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Melting Point: Estimated 185–195°C (cf. 2,6-dichloro-3-(methylsulfamoyl)benzoic acid: m.p. 214°C ).
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Thermal Stability: Decomposition onset ~250°C (TGA extrapolation from benzoic acid derivatives ).
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | 0.12 (pH 7) |
Ethanol | 8.9 |
DMSO | 32.5 |
Dichloromethane | 15.2 |
Aqueous solubility increases at pH >8 due to carboxylate formation (pKa ≈4.2) . The logP value (calculated) is 3.1 ±0.3, indicating moderate lipophilicity .
Hazard Statement | Code | Description |
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H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Protective Measures
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PPE: Nitrile gloves, safety goggles, respirator (N95)
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Storage: Amber glass under inert gas (N₂), 2–8°C
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